(4-Amino-2,5-dichlorophenyl)methanol

Synthetic intermediate Dual functionalization Regioselective coupling

This 4-amino-2,5-dichlorobenzyl alcohol is the exact intermediate specified in Dow AgroSciences patent family EP3174865 for novel pesticidal agents. The 2,5-dichloro-4-amino pattern provides the electronic profile required for downstream coupling, while the benzylic alcohol enables oxidation, etherification, or orthogonal derivatization that non-hydroxylated analogs cannot offer. Supplier certificates (NMR, HPLC, GC) ensure 97–98% purity with unambiguous InChI Key LWGFJFUMXMXXIM-UHFFFAOYSA-N, eliminating identity ambiguity in GMP/GLP environments. Procuring this compound avoids costly process revalidation required if regioisomers like (2,4-dichlorophenyl)methanol were substituted.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B12453940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2,5-dichlorophenyl)methanol
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)N)Cl)CO
InChIInChI=1S/C7H7Cl2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2
InChIKeyLWGFJFUMXMXXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2,5-dichlorophenyl)methanol Procurement Guide: Core Identity and Comparator Landscape for Intermediate Selection


(4-Amino-2,5-dichlorophenyl)methanol (CAS 2167318-06-9; molecular formula C₇H₇Cl₂NO; molecular weight 192.04 g/mol) is a halogenated aromatic amino alcohol that combines a benzylic hydroxymethyl group with a 4-amino-2,5-dichlorophenyl scaffold . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development pipelines, appearing in patent disclosures related to pesticidal utilities and antifungal agents [1]. Structurally, the 2,5-dichloro substitution pattern and the para-amino substituent create a distinct electronic and steric environment that differentiates it from other dichlorophenyl methanol analogs [2]. For procurement decision-making, relevant comparators include (2,5-dichlorophenyl)methanol (CAS 34145-05-6), which lacks the 4-amino group; (2,4-dichlorophenyl)methanol (CAS 1777-82-8), which differs in chlorine substitution pattern; and 2,5-dichloroaniline, which lacks the benzylic alcohol functionality.

Why (4-Amino-2,5-dichlorophenyl)methanol Cannot Be Replaced by Alternative Dichlorophenyl Methanol Analogs in Regulated Synthetic Routes


The interchangeability of dichlorophenyl methanol derivatives is fundamentally constrained by the specific electronic and steric effects conferred by the precise chlorine substitution pattern and the presence or absence of the para-amino group. Systematic studies on chlorinated aniline derivatives have demonstrated that ortho-chlorine substitution relative to the amino group alters dipole moments and binding modes in subsequent chemical transformations [1]. Furthermore, para-substituted anilines exhibit markedly different inhibitory profiles on metabolic pathways compared to non-aminated analogs, with IC₅₀ values varying significantly based on functional group identity [2]. The benzylic alcohol moiety introduces additional reactivity distinct from simple chlorinated anilines, enabling oxidation to aldehydes or carboxylic acids that is not accessible with 2,5-dichloroaniline [3]. In regulated pharmaceutical and agrochemical development environments, where synthetic intermediates are specified in patent claims and validated processes, substitution with a different regioisomer or analog lacking the amino functionality would constitute a process deviation requiring revalidation—a risk that procurement specifications explicitly guard against.

(4-Amino-2,5-dichlorophenyl)methanol Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Dual-Functionality Differentiation: 4-Amino Group Confers Synthetic Versatility Absent in (2,5-Dichlorophenyl)methanol

(4-Amino-2,5-dichlorophenyl)methanol contains two orthogonal reactive handles—a primary aromatic amine at the 4-position and a benzylic alcohol at the 1-position—enabling sequential chemoselective derivatization strategies that are structurally impossible with (2,5-dichlorophenyl)methanol (CAS 34145-05-6), which lacks the amino group entirely [1]. The 4-amino group can undergo diazotization, acylation, sulfonylation, or reductive amination while leaving the benzylic alcohol intact for subsequent oxidation or etherification, providing a divergent synthetic node. This dual functionality is documented as essential for constructing complex molecular architectures in pharmaceutical intermediate synthesis, where the amino group serves as an anchor for further elaboration while the benzylic alcohol provides a handle for oxidation to aldehyde intermediates .

Synthetic intermediate Dual functionalization Regioselective coupling

Regioisomeric Chlorine Pattern Selectivity: 2,5-Dichloro Substitution Confers Distinct Oxidation Potential Versus 2,4-Dichloro Analog

The 2,5-dichloro substitution pattern on (4-amino-2,5-dichlorophenyl)methanol produces a distinct electronic environment that differs from the 2,4-dichloro regioisomer (2,4-dichlorophenyl)methanol. Electrochemical studies on chlorinated aniline derivatives have established that the specific positioning of chlorine substituents relative to the amino group alters oxidation potentials and subsequent dimerization pathways [1]. The 2,5-dichloro pattern places one chlorine ortho and one chlorine meta to the amino group, whereas the 2,4-dichloro pattern places one ortho and one para chlorine relative to the amino substituent on comparator molecules [2]. This regioisomeric difference translates to altered reactivity in electrophilic aromatic substitution and cross-coupling reactions, where the electron-withdrawing chlorine atoms deactivate specific ring positions to different degrees based on their spatial relationship to the amino and hydroxymethyl groups [3].

Electrochemical oxidation Regioisomer comparison Electronic effects

Patent-Specified Intermediate: Documented Utility in Pesticidal Molecule Synthesis Versus Undefined Analogs

(4-Amino-2,5-dichlorophenyl)methanol is explicitly specified as an intermediate in the synthesis of molecules with pesticidal utilities in patent EP3174865 (Dow AgroSciences LLC, filed 28 July 2015) [1]. The patent describes the compound as part of a synthetic pathway toward active pesticidal agents, with the 2,5-dichloro-4-amino substitution pattern contributing to the final molecule's biological profile. In contrast, unsubstituted benzyl alcohol, (2,4-dichlorophenyl)methanol, and (3,5-dichlorophenyl)methanol are not identified as intermediates in this pesticidal patent family [2]. The inclusion of this specific compound in a documented patent filing with defined synthetic utility establishes a provenance-based differentiation that has direct implications for procurement in regulated development environments where documented prior art and freedom-to-operate considerations are material [3].

Agrochemical intermediate Patent specification Pesticidal utility

Crystal Packing Distinction: Hydrogen-Bonding Network Differences Between 2,4-Dichloro and 2,5-Dichloro Amino-Containing Scaffolds

The solid-state packing of (4-amino-2,5-dichlorophenyl)methanol is influenced by the presence of the 4-amino group as a hydrogen bond donor/acceptor, creating a different intermolecular network compared to non-aminated dichlorophenyl methanol analogs. Crystallographic analysis of (2,4-dichlorophenyl)methanol reveals hydrogen-bonded ribbons parallel to the a-axis mediated solely by O-H⋯O interactions between benzylic alcohol groups [1]. The addition of the 4-amino group in the target compound introduces N-H hydrogen bonding capacity, altering crystal packing density, melting behavior, and solid-state stability characteristics that are relevant to storage, handling, and formulation considerations in procurement specifications [2]. The physical form of the target compound is documented as a light yellow solid with storage requirements of 0-5°C, reflecting its distinct solid-state properties .

Solid-state characterization Hydrogen bonding Crystallinity

Commercial Availability and Purity Specification: Differentiated Supply Chain Profile Versus Non-Amino Analogs

(4-Amino-2,5-dichlorophenyl)methanol is commercially available from multiple reputable suppliers with documented purity specifications and analytical characterization. The compound is offered at 97% purity (Sigma-Aldrich/Merck channel) and 98% purity with supporting analytical documentation including NMR, HPLC, and GC batch certificates (Bidepharm) . In contrast, while (2,5-dichlorophenyl)methanol is commercially available, its purity specifications and analytical documentation packages differ, and the compound lacks the amino functionality that defines the target compound's synthetic utility. The availability of comprehensive analytical characterization—including InChI Key LWGFJFUMXMXXIM-UHFFFAOYSA-N and validated SMILES notation—enables unambiguous identity verification in regulated procurement environments . This documented quality infrastructure reduces the analytical burden on receiving laboratories compared to sourcing less thoroughly characterized analogs.

Commercial sourcing Purity specification Supply chain

(4-Amino-2,5-dichlorophenyl)methanol Optimal Application Scenarios Based on Documented Differentiation Evidence


Agrochemical Intermediate Development: Pesticidal Molecule Synthesis Per Patent EP3174865

For development programs targeting novel pesticidal agents within the Dow AgroSciences patent space (EP3174865 family), (4-amino-2,5-dichlorophenyl)methanol is specified as a synthetic intermediate in the disclosed routes [1]. Procurement of this specific compound ensures alignment with documented patent exemplification, reducing the need for additional process validation that would be required if alternative dichlorophenyl methanol analogs were substituted. The 2,5-dichloro-4-amino substitution pattern contributes to the electronic profile required for downstream coupling steps in the patented synthetic sequence.

Divergent Medicinal Chemistry Library Synthesis Requiring Orthogonal Functional Handles

In medicinal chemistry campaigns where a single scaffold must be elaborated into multiple derivative series via chemoselective transformations, the dual functionality of (4-amino-2,5-dichlorophenyl)methanol provides a distinct advantage . The 4-amino group can be selectively acylated, sulfonylated, or converted to diazonium intermediates for Sandmeyer chemistry, while the benzylic alcohol remains available for oxidation to an aldehyde or subsequent etherification. This orthogonal reactivity profile is not available with (2,5-dichlorophenyl)methanol, which offers only the benzylic alcohol handle, making the target compound the preferred choice for divergent library synthesis [2].

Regulated Pharmaceutical Intermediate Procurement Requiring Documented Analytical Characterization

For GMP or GLP environments where incoming material qualification requires validated analytical methods and documented purity, (4-amino-2,5-dichlorophenyl)methanol offers supplier-provided analytical certificates including NMR, HPLC, and GC batch data with purity specifications of 97-98% . The availability of documented InChI Key (LWGFJFUMXMXXIM-UHFFFAOYSA-N) and MDL identifier (MFCD30723651) enables unambiguous identity verification in laboratory information management systems. Substituting less thoroughly characterized dichlorophenyl methanol analogs would introduce additional analytical method development and validation burden [3].

Structure-Activity Relationship Studies of Chlorinated Aromatic Amino Alcohols

For SAR investigations exploring the biological or physicochemical impact of chlorine substitution patterns and amino group positioning on aromatic scaffolds, (4-amino-2,5-dichlorophenyl)methanol serves as a well-defined reference compound. Its 2,5-dichloro-4-amino substitution pattern represents a specific electronic and steric configuration that can be systematically compared against 2,4-dichloro, 3,5-dichloro, and non-aminated analogs [4]. Procurement of the pure, analytically characterized compound ensures that observed SAR trends are attributable to structural features rather than impurities or identity ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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